2,2'-Dithiodibenzoic acid disodium salt
Overview
Description
2,2’-Dithiodibenzoic acid disodium salt is a chemical compound with the molecular formula C14H8Na2O4S2. It is a disodium salt derivative of 2,2’-dithiodibenzoic acid, which is known for its sulfhydryl modifying properties. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known to be ansulfhydryl modifying reagent , suggesting that it may interact with proteins or enzymes containing sulfhydryl (-SH) groups.
Mode of Action
As a sulfhydryl modifying reagent, it likely interacts with its targets through the formation of disulfide bonds . This can lead to changes in the structure and function of the target proteins or enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-Dithiodibenzoic acid disodium salt can be synthesized through the reaction of 2,2’-dithiodibenzoic acid with sodium hydroxide. The reaction typically involves dissolving 2,2’-dithiodibenzoic acid in a suitable solvent, such as methanol, and then adding an aqueous solution of sodium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of 2,2’-dithiodibenzoic acid disodium salt .
Industrial Production Methods
In an industrial setting, the production of 2,2’-dithiodibenzoic acid disodium salt may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
2,2’-Dithiodibenzoic acid disodium salt undergoes various chemical reactions, including:
Oxidation: The disulfide bond in the compound can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The carboxylate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the carboxylate groups under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Amides and esters.
Scientific Research Applications
2,2’-Dithiodibenzoic acid disodium salt is used in various scientific research applications, including:
Chemistry: It is used as a reagent for modifying sulfhydryl groups in organic synthesis.
Biology: It is used in the study of protein structure and function by modifying cysteine residues.
Industry: It is used in the production of polymers and other materials with disulfide linkages.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dithiodibenzoic acid: The parent compound of 2,2’-dithiodibenzoic acid disodium salt.
3,3’-Dithiodipropionic acid: A similar compound with a different carbon chain length.
4,4’-Dithiodibutyric acid: Another similar compound with a different carbon chain length.
Uniqueness
2,2’-Dithiodibenzoic acid disodium salt is unique due to its disodium salt form, which enhances its solubility in water compared to its parent compound. This increased solubility makes it more suitable for certain applications in aqueous environments .
Properties
IUPAC Name |
disodium;2-[(2-carboxylatophenyl)disulfanyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4S2.2Na/c15-13(16)9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)14(17)18;;/h1-8H,(H,15,16)(H,17,18);;/q;2*+1/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDNHRWRCLWPBJ-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])SSC2=CC=CC=C2C(=O)[O-].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Na2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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